![molecular formula C19H16F3N3O B2456861 (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1396870-71-5](/img/structure/B2456861.png)
(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H16F3N3O and its molecular weight is 359.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of indole derivatives, which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit the influenza A virus , suggesting that they could potentially interfere with viral replication pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of biological activities exhibited by indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
The compound (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel synthetic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural complexity of this compound, which combines benzimidazole and azetidine moieties, suggests a multifaceted mechanism of action against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C18H18F3N3O, with a molecular weight of approximately 373.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C18H18F3N3O |
Molecular Weight | 373.35 g/mol |
Melting Point | N/A |
Solubility | N/A |
CAS Number | 1396800-04-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the compound . A review on related compounds indicates significant activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The minimum inhibitory concentration (MIC) values for several benzimidazole derivatives have been reported to be less than 10 µg/mL against these organisms, showcasing their potential as effective antimicrobial agents .
Case Studies
- Antibacterial Activity : A study focusing on benzimidazole derivatives demonstrated that compounds with similar structural features exhibited potent antibacterial effects against MRSA strains, with MIC values ranging from 0.5 to 4 µg/mL . The proposed mechanism involves inhibition of bacterial cell division by targeting essential proteins such as FtsZ.
- Antifungal Activity : Another investigation reported that certain benzimidazole derivatives showed promising antifungal activity against C. albicans , with some compounds achieving MIC values as low as 3.9 µg/mL . The efficacy was attributed to disruption of fungal cell wall synthesis.
Anticancer Potential
Beyond antimicrobial properties, compounds containing benzimidazole moieties have been investigated for anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.
Research Findings
- Cell Line Studies : In vitro studies have shown that related compounds induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high potency .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its anticancer and antimicrobial properties. Its structural components suggest potential interactions with biological targets that could lead to therapeutic effects.
Anticancer Activity:
Research indicates that compounds with benzimidazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth.
Case Study:
In a comparative study, the compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against several human cancer cell lines. The specific pathways influenced by this compound include histone deacetylase inhibition, which plays a crucial role in cancer cell proliferation and survival .
Antimicrobial Activity
The emergence of bacterial resistance has necessitated the development of new therapeutic agents. This compound is being evaluated for its efficacy against various bacterial strains.
Case Study:
In a study assessing antimicrobial activity, derivatives similar to this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .
Properties
IUPAC Name |
[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-11-6-7-15-16(8-11)24-17(23-15)12-9-25(10-12)18(26)13-4-2-3-5-14(13)19(20,21)22/h2-8,12H,9-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYRBAKMKQJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.